molecular formula C17H20N2O3S B2437811 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 896010-54-1

2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2437811
CAS No.: 896010-54-1
M. Wt: 332.42
InChI Key: FEBLDBJLDLSDNH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of the dimethoxybenzamide core and the thiazole ring.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-7-8-12-14(9-10)23-17(18-12)19-16(20)11-5-4-6-13(21-2)15(11)22-3/h4-6,10H,7-9H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLDBJLDLSDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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